

Gas-Phase Thermal Decomposition of 2-Methyl-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1,3-dioxolane

Cat. No.: B1212220

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This in-depth technical guide provides a comprehensive overview of the gas-phase thermal decomposition of **2-methyl-1,3-dioxolane**, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed reaction pathways.

Core Concepts and Reaction Kinetics

The thermal decomposition of **2-methyl-1,3-dioxolane** in the gas phase is a unimolecular process that has been investigated under various experimental conditions. Studies have shown that the reaction kinetics and dominant decomposition pathways are highly dependent on temperature. The primary products of this decomposition are acetaldehyde and ethylene oxide, which may undergo further decomposition at higher temperatures.^[1]

The reaction generally follows first-order kinetics and is understood to proceed through a stepwise mechanism.^{[2][3][4]} At lower temperatures (approximately 732–763 K), the decomposition is suggested to occur via a concerted, nonsynchronous four-centered cyclic transition state.^{[2][3][4][5]} More recent studies at higher temperatures (1050–1400 K) have identified multiple competing reaction channels, including radical formation pathways.^{[5][6]}

Quantitative Kinetic Data

The following table summarizes the experimentally determined Arrhenius parameters for the unimolecular decomposition of **2-methyl-1,3-dioxolane**.

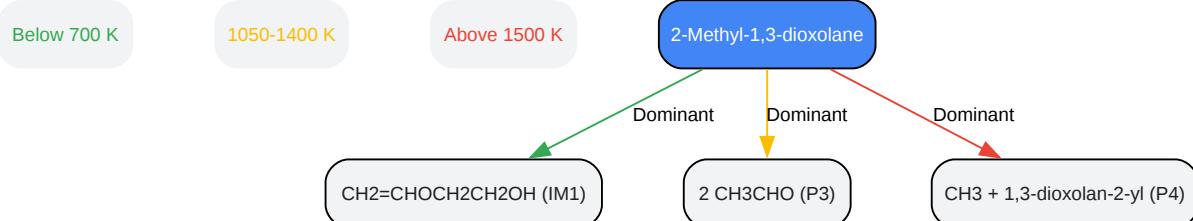
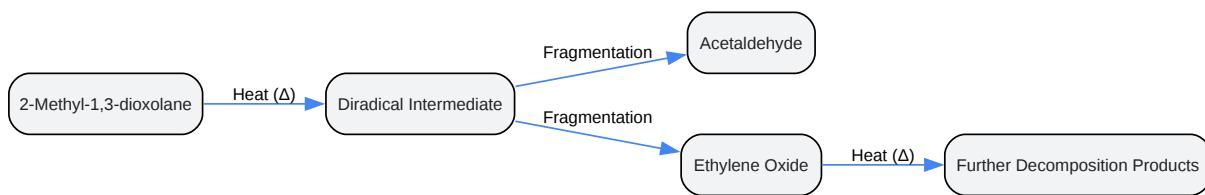
Compound	Temperature Range (°C)	Pressure Range (Torr)	Arrhenius Equation ($\log k, \text{ s}^{-1}$)	Activation Energy (Ea, kJ/mol)	Pre-exponential Factor (A, s^{-1})	Reference
2-Methyl-1,3-dioxolane	459–490	46–113	(13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT)	242.1 ± 1.0	$10^{13.16}$	[2][3][4]

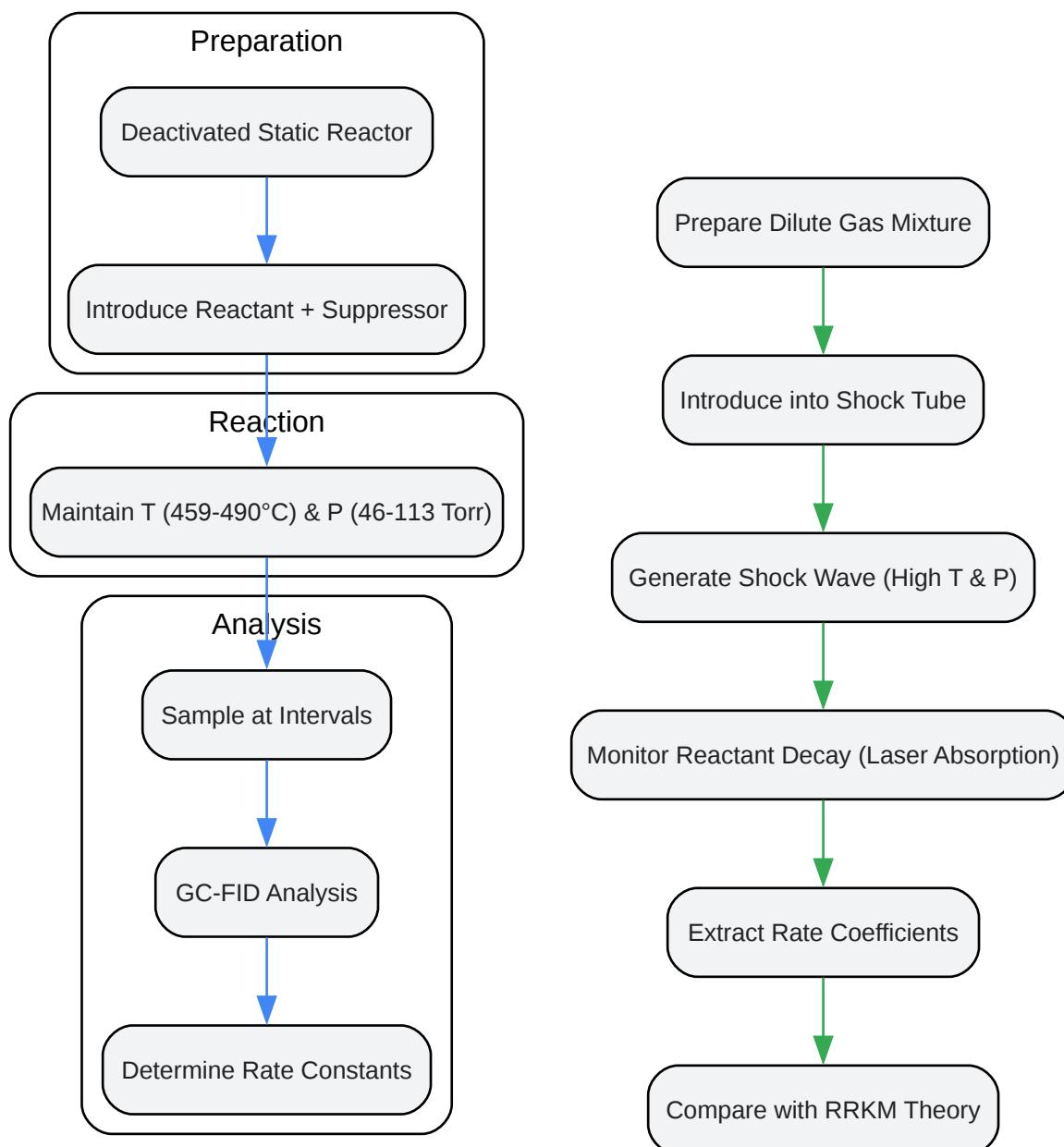
Proposed Reaction Mechanisms

Several mechanisms for the gas-phase thermal decomposition of **2-methyl-1,3-dioxolane** have been proposed, primarily differing based on the reaction temperature.

Low-Temperature Stepwise Mechanism

At temperatures ranging from 459-490 °C, the decomposition is suggested to proceed through a stepwise mechanism involving a diradical intermediate.[1] The rate-determining step is believed to be the formation of a concerted nonsynchronous four-centered cyclic transition state.[2][3][4]





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